molecular formula C38H50O6 B8101637 (-)-Guttiferone E

(-)-Guttiferone E

Cat. No. B8101637
M. Wt: 602.8 g/mol
InChI Key: DTTONLKLWRTCAB-QNEJGDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Guttiferone E is a useful research compound. Its molecular formula is C38H50O6 and its molecular weight is 602.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-Guttiferone E suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Guttiferone E including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Anti-cancer Properties

(-)-Guttiferone E, a polyisoprenylated benzophenone, has been studied for its potential in medical applications. A study by Dzoyem et al. (2022) demonstrated that liposome-encapsulated guttiferone E exhibits significant anti-inflammatory effects in lipopolysaccharide-stimulated MH-S macrophages. It also displayed cytotoxicity against human cancer cells, indicating its potential in cancer treatment.

Antineoplastic Potential Against Melanoma

Research by Ribeiro et al. (2022) focused on the effects of guttiferone E on human and murine melanoma cells. The study found that guttiferone E significantly reduced the viability of these cells, suggesting its potential as an antineoplastic agent against melanoma.

Starvation Induced Apoptosis in Prostate Cancer

Li et al. (2015) conducted a study showing that guttiferone F, a compound similar to guttiferone E, exhibits growth inhibitory effects against prostate cancer cells, especially under serum starvation conditions. This study points towards the potential application of guttiferone compounds in targeted cancer therapies (Li et al., 2015).

Miscellaneous Applications

Additional studies have explored various aspects of guttiferone compounds, including their structural properties, isolation methods, and interactions with biological systems. For example, Cao et al. (2007) isolated new guttiferone analogues and tested their antiproliferative activity. Herath et al. (2005) discovered guttiferone I, another analogue, as a liver X receptor ligand.

properties

IUPAC Name

(3E)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTONLKLWRTCAB-QNEJGDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1CC2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Guttiferone E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
354
Citations
X Lin, D Tian, Y Fu, Y Li, L Huang, W Gu, J Song… - European Journal of …, 2019 - Elsevier
… The chemical transformation of the mixture of guttiferone E and xanthochymol yielded three … The high content mixture of GX (guttiferone E and xanthochymol) with a different double …
Number of citations: 20 www.sciencedirect.com
AB Ribeiro, HD Nicolella, LHD da Silva… - Planta …, 2023 - thieme-connect.com
Guttiferone E (GE) is a benzophenone found in Brazilian red propolis. In the present study, the effect of GE on human (A-375) and murine (B16-F10) melanoma cells was investigated. …
Number of citations: 2 www.thieme-connect.com
V Kuete, PD Tchakam, B Wiench, B Ngameni… - Phytomedicine, 2013 - Elsevier
… lanceolatum as well as two isomers of compound 2 namely isoxanthochymol (3) and guttiferone E (4) isolated from the stem bark of G. punctata. With regard to drug resistance, we …
Number of citations: 92 www.sciencedirect.com
RW Fuller, JW Blunt, JL Boswell… - Journal of Natural …, 1999 - ACS Publications
… However, we seem to have contributed to the confusion in naming compound 3 guttiferone E. As the enantiomer of the long known camboginol, it should more properly have been …
Number of citations: 123 pubs.acs.org
JP Dzoyem, SR Pinnapireddy, H Fouotsa… - Mediators of …, 2022 - hindawi.com
… were treated with different concentrations of guttiferone E and guttiferone E-loaded liposomes and … Our data demonstrate that both free guttiferone E and guttiferone E-loaded liposomes …
Number of citations: 1 www.hindawi.com
J Merza, S Mallet, M Litaudon, V Dumontet… - Planta …, 2006 - thieme-connect.com
… the known benzophenones guttiferone E and xanthochymol, … from this extract, namely guttiferone E, xanthochymol, and the new … To our disappointment and unlike guttiferone E or …
Number of citations: 45 www.thieme-connect.com
J Li, R Gao, D Zhao, X Huang, Y Chen, F Gan… - … of Chromatography A, 2017 - Elsevier
… In this study, a pair of π bond isomers xanthochymol and guttiferone E, was successfully separated by HPLC through careful selection of mobile phase and column. The crude extract of …
Number of citations: 22 www.sciencedirect.com
L Monzote, O Cuesta‐Rubio… - Phytotherapy …, 2011 - Wiley Online Library
Polyisoprenylated benzophenones have been isolated from plants, particularly in the Clusiaceae family, and their biological properties recently have received considerable attention …
Number of citations: 52 onlinelibrary.wiley.com
UM Acuna, M Figueroa, A Kavalier… - Journal of natural …, 2010 - ACS Publications
Two new polyisoprenylated benzophenones, 32-hydroxy-ent-guttiferone M (1) and 6-epi-guttiferone J (2), along with seven known compounds, 6-epi-clusianone (3), guttiferone A (4), …
Number of citations: 49 pubs.acs.org
C Bailly, G Vergoten - Natural Products and Bioprospecting, 2021 - Springer
Polyprenylated acylphloroglucinols represent an important class of natural products found in many plants. Among them, the two related products oblongifolin C (Ob-C) and guttiferone K …
Number of citations: 7 link.springer.com

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